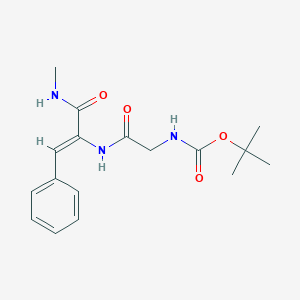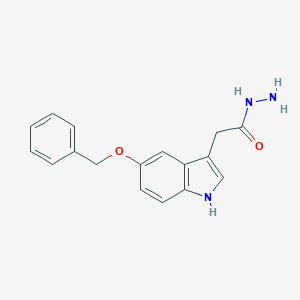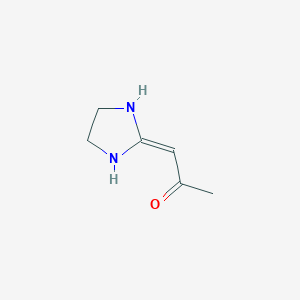
1-Imidazolidin-2-ylidenepropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidin-2-ylidenepropan-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a member of the family of N-heterocyclic carbenes (NHCs), which are known for their ability to act as highly effective catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one as a catalyst is based on its ability to form stable complexes with metal ions. These complexes can then activate various substrates, allowing for efficient and selective chemical reactions to occur. The unique structure of 1-Imidazolidin-2-ylidenepropan-2-one allows it to bind strongly to metal ions, making it an effective catalyst in a wide range of reactions.
Biochemische Und Physiologische Effekte
While 1-Imidazolidin-2-ylidenepropan-2-one has not been extensively studied for its biochemical and physiological effects, there is some evidence to suggest that it may have potential therapeutic applications. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Imidazolidin-2-ylidenepropan-2-one in lab experiments is its high catalytic activity and selectivity. It is also stable and easy to handle, making it a convenient choice for researchers. However, one limitation is that it can be expensive to produce in large quantities, which may limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-Imidazolidin-2-ylidenepropan-2-one. For example, it could be further optimized as a catalyst to improve its efficiency and selectivity in various reactions. Additionally, it could be explored for potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Finally, it could be used in the development of new materials with unique properties and applications.
In conclusion, 1-Imidazolidin-2-ylidenepropan-2-one is a highly promising compound with a wide range of potential applications in the field of scientific research. Its unique properties as a catalyst make it a valuable tool for promoting various chemical reactions, and its potential therapeutic applications make it an exciting area of research for the future. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential in new areas of application.
Synthesemethoden
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized through a simple process involving the reaction of imidazolidinone with chloropropane in the presence of a base. The resulting product is a white crystalline powder that is highly pure and stable. This synthesis method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-Imidazolidin-2-ylidenepropan-2-one in large quantities.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidin-2-ylidenepropan-2-one has a wide range of potential applications in the field of scientific research. One of the most significant areas of interest is its use as a catalyst in various chemical reactions. It has been shown to be highly effective in promoting reactions such as cross-coupling, hydrogenation, and cycloaddition. Additionally, it has been used in the synthesis of complex organic compounds and in the development of new materials.
Eigenschaften
CAS-Nummer |
117052-35-4 |
|---|---|
Produktname |
1-Imidazolidin-2-ylidenepropan-2-one |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Kanonische SMILES |
CC(=O)C=C1NCCN1 |
Synonyme |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



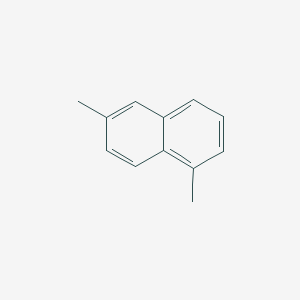
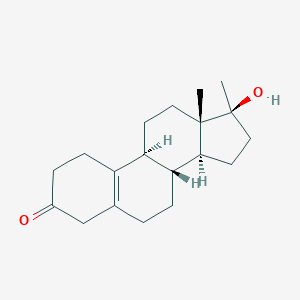
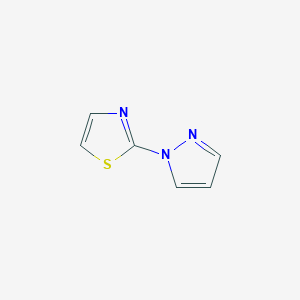
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
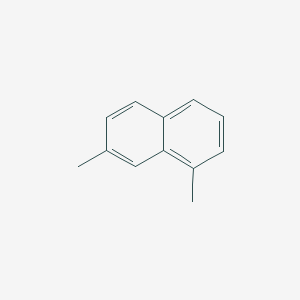

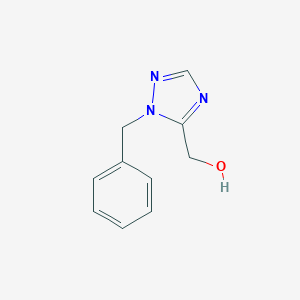
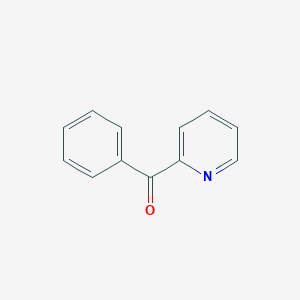
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
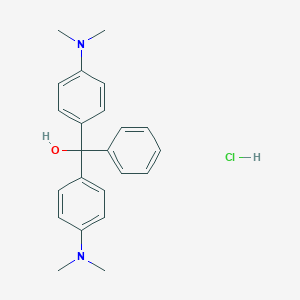
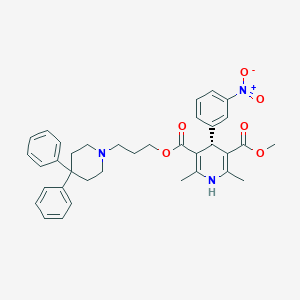
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
